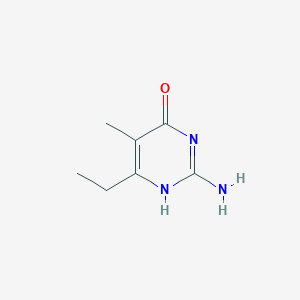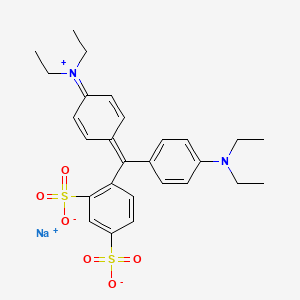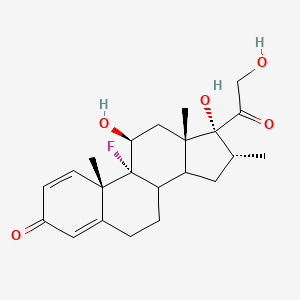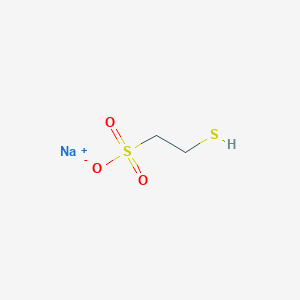
4-nitro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is a chemical compound with the molecular formula C₁₃H₁₆N₄O₃ This compound features a benzohydrazide core substituted with a nitro group and a tetrahydroazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with a suitable azepine derivative. One common method includes the condensation reaction between 4-nitrobenzohydrazide and 3,4,5,6-tetrahydro-2H-azepin-7-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Nitric acid or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted benzohydrazides .
Wissenschaftliche Forschungsanwendungen
4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroazepine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine: Similar structure but lacks the nitro group.
3-Methyl-1-nitro-3,5,6,7-tetrahydro-2H-imidazo(5,1-b)(1,3)thiazin-6-ol: Contains a similar azepine ring but with different substituents.
Uniqueness
4-nitro-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is unique due to the presence of both a nitro group and a tetrahydroazepine ring, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-nitro-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-13(10-5-7-11(8-6-10)17(19)20)16-15-12-4-2-1-3-9-14-12/h5-8H,1-4,9H2,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFDFYPGLMBYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)







![6-Methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7791185.png)
![8-[(E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-enyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B7791188.png)
